molecular formula C17H26BrN3O3S B12168639 Tert-butyl (1-{[2-bromo-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}piperidin-4-yl)carbamate

Tert-butyl (1-{[2-bromo-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}piperidin-4-yl)carbamate

Cat. No.: B12168639
M. Wt: 432.4 g/mol
InChI Key: MNQIOFFBEBSHHN-UHFFFAOYSA-N
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Description

Tert-butyl (1-{[2-bromo-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}piperidin-4-yl)carbamate is a synthetic compound featuring a thiazole ring substituted with bromine and isopropyl groups, conjugated to a piperidine-4-ylcarbamate scaffold. The tert-butyl carbamate group enhances stability and modulates solubility, while the bromine atom on the thiazole ring may serve as a reactive site for further functionalization or influence biological interactions. This compound is structurally analogous to intermediates in kinase inhibitor synthesis (e.g., CDK9 inhibitors) and pesticidal agents, as evidenced by related derivatives in the literature .

Properties

Molecular Formula

C17H26BrN3O3S

Molecular Weight

432.4 g/mol

IUPAC Name

tert-butyl N-[1-(2-bromo-5-propan-2-yl-1,3-thiazole-4-carbonyl)piperidin-4-yl]carbamate

InChI

InChI=1S/C17H26BrN3O3S/c1-10(2)13-12(20-15(18)25-13)14(22)21-8-6-11(7-9-21)19-16(23)24-17(3,4)5/h10-11H,6-9H2,1-5H3,(H,19,23)

InChI Key

MNQIOFFBEBSHHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)Br)C(=O)N2CCC(CC2)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-{[2-bromo-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}piperidin-4-yl)carbamate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a brominated precursor and an isopropyl group.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.

    Introduction of the Tert-butyl Carbamate Group: This step involves the reaction of the piperidine derivative with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group.

    Substitution: The bromine atom in the thiazole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, the compound can be used to study the interactions between small molecules and biological targets. Its ability to undergo various chemical reactions makes it useful in the development of probes and inhibitors.

Medicine

In medicinal chemistry, tert-butyl (1-{[2-bromo-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}piperidin-4-yl)carbamate is investigated for its potential as a drug candidate. Its structure suggests it may interact with specific enzymes or receptors, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the development of new materials and coatings.

Mechanism of Action

The mechanism of action of tert-butyl (1-{[2-bromo-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The thiazole ring and the piperidine ring are likely involved in binding to enzymes or receptors, while the tert-butyl carbamate group may enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Research Findings and Data Tables

Physicochemical Properties
Property Target Compound CA4 L10
Molecular Weight 434.3 g/mol 331.2 g/mol 603.3 g/mol
LogP (Predicted) ~3.5 ~2.8 ~2.1
Hydrogen Bond Acceptors 5 4 9
Rotatable Bonds 6 5 12

Notes: Higher LogP in the target compound suggests improved membrane permeability compared to L10, which may be critical for central nervous system (CNS) penetration.

Biological Activity

Tert-butyl (1-{[2-bromo-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}piperidin-4-yl)carbamate is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C17H26BrN3O3S
Molecular Weight 432.4 g/mol
CAS Number [TBD]
IUPAC Name tert-butyl N-[1-(2-bromo-5-propan-2-yl-1,3-thiazole-4-carbonyl)piperidin-4-yl]carbamate

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of enzymes and receptors involved in various biological pathways. The thiazole moiety may play a crucial role in enhancing the compound's affinity for these targets.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit antimicrobial properties. The presence of the bromine atom and the piperidine structure may enhance this activity by increasing lipophilicity and facilitating membrane penetration.

Anti-inflammatory Effects

Studies have shown that derivatives of piperidine can inhibit inflammatory pathways. The compound may act as a modulator of the NLRP3 inflammasome, which is crucial in mediating inflammatory responses. In vitro studies demonstrated that similar compounds reduced IL-1β release and pyroptotic cell death in macrophage models, suggesting potential therapeutic applications in inflammatory diseases .

Antitumor Activity

Initial screenings have indicated that the compound may possess antitumor properties. For instance, related compounds have been tested against various cancer cell lines, showing selective cytotoxicity. A study reported that modifications to the piperidine scaffold enhanced antitumor activity against human tumor cells .

Case Studies and Research Findings

  • In Vitro Studies on Cytotoxicity
    • A study evaluated the cytotoxic effects of related thiazole derivatives on cancer cell lines, reporting IC50 values indicating significant potency against HepG2 and DLD cell lines .
  • Inflammation Modulation
    • In differentiated THP-1 cells treated with lipopolysaccharides (LPS), compounds similar to tert-butyl carbamate were shown to significantly inhibit NLRP3 activation and IL-1β secretion at concentrations as low as 10 µM .
  • Structure-Activity Relationship (SAR) Analysis
    • SAR studies revealed that modifications to the thiazole and piperidine components can lead to enhanced biological activity. For example, substituents on the thiazole ring were found to influence both antimicrobial and anti-inflammatory activities .

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